2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione is a complex organic compound that features both an indene and an isoindole moiety. The presence of fluorine atoms in the isoindole ring enhances its chemical stability and reactivity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques plays a crucial role in optimizing the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism by which 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1-3-dione exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde share structural similarities and are used in similar applications.
Fluorinated Isoindoles: Other fluorinated isoindole compounds exhibit comparable chemical properties and reactivity
Uniqueness
What sets 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1-3-dione apart is the combination of the indene and isoindole moieties with multiple fluorine atoms, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities .
Properties
IUPAC Name |
2-[(1S)-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F4NO2/c18-12-10-11(13(19)15(21)14(12)20)17(24)22(16(10)23)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKYZPZDYNMTH-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.